1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-N-phenethylpiperidine-4-carboxamide
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Overview
Description
1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-N-phenethylpiperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a phenethyl group, and a fluorophenyl group
Preparation Methods
The synthesis of 1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-N-phenethylpiperidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-fluoroaniline with ethyl chloroformate to form an intermediate, which is then reacted with N-phenethylpiperidine-4-carboxamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-N-phenethylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide. This can lead to the formation of substituted derivatives with different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-N-phenethylpiperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. It is also used in molecular docking studies to understand its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-N-phenethylpiperidine-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with these targets .
Comparison with Similar Compounds
1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-N-phenethylpiperidine-4-carboxamide can be compared with other similar compounds, such as:
Fentanyl: Both compounds share a piperidine core structure, but fentanyl has different substituents, leading to distinct pharmacological properties.
Piperidine derivatives: Other piperidine derivatives with different substituents may exhibit varying biological activities and chemical reactivity.
Fluorophenyl compounds: Compounds with a fluorophenyl group may have similar chemical reactivity but different biological activities depending on the other functional groups present.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(4-fluoroanilino)-2-oxoethyl]-N-(2-phenylethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O2/c23-19-6-8-20(9-7-19)25-21(27)16-26-14-11-18(12-15-26)22(28)24-13-10-17-4-2-1-3-5-17/h1-9,18H,10-16H2,(H,24,28)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVMETXGICPMFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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